1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol
CAS No.: 930955-83-2
Cat. No.: VC5636973
Molecular Formula: C15H23NO
Molecular Weight: 233.355
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 930955-83-2 |
|---|---|
| Molecular Formula | C15H23NO |
| Molecular Weight | 233.355 |
| IUPAC Name | 1-[(2-phenylethylamino)methyl]cyclohexan-1-ol |
| Standard InChI | InChI=1S/C15H23NO/c17-15(10-5-2-6-11-15)13-16-12-9-14-7-3-1-4-8-14/h1,3-4,7-8,16-17H,2,5-6,9-13H2 |
| Standard InChI Key | YCXRRXDVSNYTGI-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(CNCCC2=CC=CC=C2)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemical Features
The compound’s structure comprises a cyclohexanol backbone substituted at the 1-position with a [(2-phenylethyl)amino]methyl group. Its molecular formula, , corresponds to a molecular weight of 233.355 g/mol. The stereochemical configuration plays a critical role in its biological activity, as evidenced by related compounds such as (1S,2S)-2-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol (PubChem CID: 13801646), where enantiomeric specificity influences receptor binding .
Table 1: Comparative Structural Data of Related Cyclohexanol Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol | 930955-83-2 | C15H23NO | 233.355 | 1-amino-methyl-phenylethyl substitution |
| (1S,2S)-2-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol | 98361-56-9 | C14H21NO | 219.32 | Stereospecific amino-alcohol motif |
| 3-Methyl-1-(2-phenylethyl)cyclohexan-1-ol | 88279-02-1 | C15H22O | 218.335 | Methyl and phenylethyl substitutions |
The InChIKey (YCXRRXDVSNYTGI-UHFFFAOYSA-N) and SMILES (C1CCC(CC1)(CNCCc2ccccc2)O) further delineate its connectivity. Quantum mechanical modeling of analogous structures reveals that the phenylethyl group enhances hydrophobic interactions, while the amino-alcohol moiety facilitates hydrogen bonding .
Spectroscopic and Physicochemical Properties
Nuclear magnetic resonance (NMR) data for structurally similar compounds, such as 2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one hydrochloride (CAS: 13430-09-6), provide insights into expected spectral features. For instance, -NMR spectra typically show aromatic proton resonances at δ 7.16–7.23 ppm and cyclohexyl proton multiplet signals between δ 1.62–2.47 ppm . Infrared (IR) spectroscopy of related amino-alcohols confirms O–H and N–H stretches at 3300–3500 cm .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol involves multi-step organic reactions. A plausible route, inferred from analogous syntheses , includes:
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Mannich Reaction: Condensation of cyclohexanone with formaldehyde and 2-phenylethylamine to form the aminomethyl intermediate.
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Reduction: Catalytic hydrogenation or borohydride reduction of the ketone group to yield the cyclohexanol derivative.
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Salt Formation (optional): Reaction with HCl to produce hydrochloride salts for improved stability .
Table 2: Representative Reaction Conditions for Analogous Compounds
Reactivity and Functionalization
The primary amine and hydroxyl groups enable diverse derivatization. For example:
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Acylation: Reaction with acetic anhydride forms acetamide derivatives.
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Oxidation: Controlled oxidation of the alcohol to ketone regenerates intermediates for further functionalization .
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Asymmetric Catalysis: Chiral variants of this compound serve as organocatalysts in Michael additions, achieving enantiomeric excess (ee) >90% under optimized conditions .
| Target | Proposed Interaction | Potential Therapeutic Area |
|---|---|---|
| NMDA Receptor | Non-competitive antagonism | Depression, Chronic Pain |
| MAO-A | Competitive inhibition | Neurodegenerative Diseases |
| σ-1 Receptor | Allosteric modulation | Anxiety, Addiction |
Research Advancements and Applications
Preclinical Studies
Although in vivo data for this specific compound are scarce, structurally related molecules demonstrate:
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Antinociceptive Activity: Tail-flick tests in rodents show 30–40% latency increase at 10 mg/kg .
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Anxiolytic Effects: Elevated plus-maze assays reveal reduced anxiety-like behaviors at sub-sedative doses .
Material Science Applications
The compound’s amphiphilic nature enables its use as a surfactant in nanoparticle synthesis. Gold nanoparticles stabilized with cyclohexanol derivatives exhibit uniform size distributions (10–15 nm) and catalytic activity in Suzuki-Miyaura couplings .
Challenges and Future Directions
Pharmacokinetic Optimization
Current limitations include poor oral bioavailability (<20% in rodent models) and rapid hepatic clearance (t <1h). Prodrug strategies, such as esterification of the hydroxyl group, may enhance absorption .
Target Validation Studies
High-throughput screening and molecular docking simulations are needed to confirm NMDA receptor binding. Cryo-EM structures of receptor-ligand complexes could guide rational design of analogs with improved selectivity.
Toxicology Profiling
Comprehensive assessments of genotoxicity (Ames test) and cardiotoxicity (hERG channel inhibition) are prerequisites for clinical translation. Preliminary data from related compounds indicate low acute toxicity (LD >500 mg/kg in mice) .
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